1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL
Overview
Description
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL is a synthetic compound known for its potential therapeutic applications, particularly in the field of cardioprotection and neuroprotection. This compound has been studied for its ability to activate nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production .
Preparation Methods
The synthesis of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL typically involves multi-step organic reactions. The starting material, 3,6-dibromo-carbazole, undergoes a series of reactions including bromination, amination, and coupling with pyrrolidine to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in modulating cellular pathways and its potential as a therapeutic agent.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL involves the activation of Nampt, which plays a crucial role in the NAD+ salvage pathway. By enhancing Nampt activity, the compound helps maintain NAD+ levels, which are essential for various cellular processes, including energy production, DNA repair, and cell survival. The activation of Nampt also leads to improved signaling pathways, such as the phosphorylation of protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), contributing to its cardioprotective and neuroprotective effects .
Comparison with Similar Compounds
1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL can be compared with other similar compounds, such as:
1-(3,6-Dibromo-carbazol-9-YL)-3-phenylamino-propan-2-OL: This compound also activates Nampt and has similar cardioprotective effects.
1-(3,6-Dibromo-carbazol-9-YL)-3-(2-methoxy-phenylamino)-propan-2-OL: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for enhanced Nampt activation and improved therapeutic efficacy.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGRIONNTUWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386064 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304893-77-4 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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